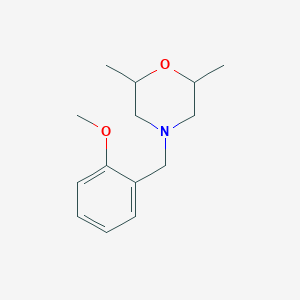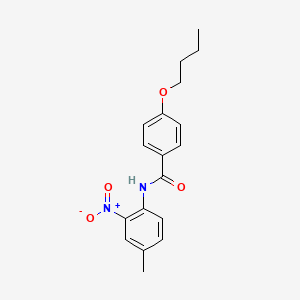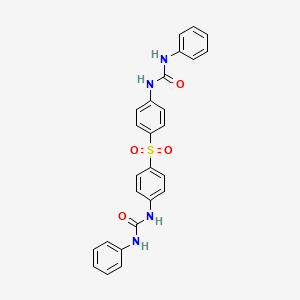
4-(2-methoxybenzyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXB-A, and it has been found to exhibit unique properties that make it useful in different areas of research. In
Wirkmechanismus
The mechanism of action of DMXB-A is not fully understood, but it is believed to act as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been implicated in several neurological disorders. DMXB-A's agonistic action on this receptor is thought to improve its function, leading to the observed improvements in cognitive function and memory.
Biochemical and Physiological Effects
DMXB-A has been found to have several biochemical and physiological effects, including the activation of the alpha7 nAChR, which leads to increased calcium influx and the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function and memory. DMXB-A has also been found to reduce inflammation in the brain, which is a significant contributor to the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using DMXB-A in lab experiments is its specificity for the alpha7 nAChR, which allows researchers to study the effects of activating this receptor without affecting other receptors. Additionally, DMXB-A has been shown to have a good safety profile, making it suitable for use in animal models. However, one of the limitations of using DMXB-A is its short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for research on DMXB-A. One of the most promising areas of research is the development of DMXB-A-based therapies for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to understand the mechanism of action of DMXB-A fully. This research could lead to the development of more potent and selective agonists for the alpha7 nAChR. Finally, more studies are needed to explore the safety and efficacy of DMXB-A in humans.
Conclusion
In conclusion, 4-(2-methoxybenzyl)-2,6-dimethylmorpholine, or DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMXB-A has been shown to improve cognitive function and memory, reduce inflammation in the brain, and have a good safety profile. Future research on DMXB-A could lead to the development of new therapies for neurological disorders and a better understanding of the mechanism of action of this compound.
Synthesemethoden
The synthesis of 4-(2-methoxybenzyl)-2,6-dimethylmorpholine involves several steps, including the reaction of 2,6-dimethylmorpholine with 2-methoxybenzyl chloride in the presence of a base such as sodium methoxide. The product is then purified using column chromatography to obtain pure DMXB-A. This synthesis method has been optimized to ensure high yields of the compound, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A has been shown to improve cognitive function and memory in animal models of these diseases. It has also been found to reduce inflammation in the brain, which is a significant contributor to the development of these disorders.
Eigenschaften
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-6-4-5-7-14(13)16-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKGZAWJOBJDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyphenyl)methyl]-2,6-dimethylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![[1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)


